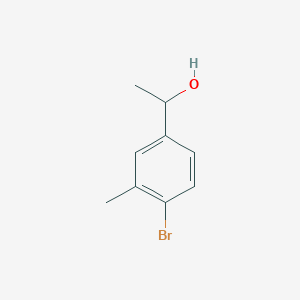

1-(4-Bromo-3-methylphenyl)ethanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-bromo-3-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAOTIKGTPSSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

While specific experimental data for 1-(4-Bromo-3-methylphenyl)ethanol is not extensively documented in publicly available literature, its properties can be inferred from its structure and data available for analogous compounds. It is described as a colorless oil. chemicalbook.comchemicalbook.com

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Appearance | Colorless oil chemicalbook.comchemicalbook.com |

Note: The table above is based on available information. More detailed experimental data would require dedicated laboratory analysis.

For comparison, the closely related ketone, 4'-Bromo-3'-methylacetophenone, has a reported melting point of 31-32 °C and a boiling point of 157-159 °C at 19 Torr. chemicalbook.comsigmaaldrich.com

Synthesis and Preparation

The primary route for the synthesis of 1-(4-Bromo-3-methylphenyl)ethanol involves the reaction of 4-bromo-3-methylbenzaldehyde (B1279091) with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent). chemicalbook.comchemicalbook.com

The synthesis can be summarized as follows: A solution of 4-bromo-3-methylbenzaldehyde in a dry ether solvent like tetrahydrofuran (B95107) (THF) is cooled, typically to 0°C, under an inert atmosphere. chemicalbook.comchemicalbook.com A solution of methylmagnesium bromide in THF is then added dropwise. chemicalbook.comchemicalbook.com After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a couple of hours. chemicalbook.comchemicalbook.com The reaction is then quenched by the addition of an aqueous ammonium (B1175870) chloride solution. chemicalbook.comchemicalbook.com The product is extracted into an organic solvent, dried, and purified, commonly by column chromatography, to yield this compound as a colorless oil with a reported yield of 93%. chemicalbook.comchemicalbook.com

Reactivity Profiles and Mechanistic Studies of 1 4 Bromo 3 Methylphenyl Ethanol

Reactions at the Secondary Hydroxyl Group

The secondary alcohol functionality is a key site for various chemical modifications, including substitution, oxidation, and elimination reactions.

Substitution Reactions (e.g., Etherification, Esterification, Halogenation)

The secondary hydroxyl group of 1-(4-bromo-3-methylphenyl)ethanol can readily undergo substitution reactions. These transformations are fundamental in modifying the properties and reactivity of the molecule.

Etherification: The formation of an ether from the alcohol can be achieved under various conditions, most commonly through the Williamson ether synthesis. This involves deprotonating the alcohol with a base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esters can be prepared by reacting the alcohol with a carboxylic acid or, more efficiently, with a more reactive carboxylic acid derivative such as an acid chloride or anhydride. This reaction is often catalyzed by a small amount of strong acid or a base like pyridine.

Halogenation: The hydroxyl group can be replaced by a halogen atom using various reagents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide, respectively. These reactions typically proceed through an Sₙ2 or Sₙi mechanism. The transformation to a halide activates the benzylic position for further nucleophilic substitution.

Methods for the functionalization of hydroxyl groups are well-established, with some modern approaches even utilizing photocatalysis for the conversion of alcohols to halides under mild conditions. nih.gov

Oxidation Reactions to Carbonyl Compounds

The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 4'-bromo-3'-methylacetophenone. chemicalbook.com This is a common and synthetically useful transformation. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction scale.

One documented method involves the use of pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane. The reaction proceeds at room temperature and provides a high yield of the ketone product. chemicalbook.com

Table 1: Oxidation of this compound

| Reactant | Reagent | Solvent | Product | Yield |

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane | 4'-Bromo-3'-methylacetophenone | 87% chemicalbook.com |

Other common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (like Jones reagent), manganese dioxide (MnO₂), and milder, more modern methods like Swern or Dess-Martin periodinane oxidations, which are known for their high efficiency and tolerance of other functional groups. nih.gov

Dehydration Pathways

Under acidic conditions, this compound can undergo dehydration to form 4-bromo-3-methylstyrene. The reaction typically proceeds through an E1 elimination mechanism. The process involves the following steps:

Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water).

Loss of the water molecule to generate a stable secondary benzylic carbocation. The proximity of the phenyl ring stabilizes this intermediate through resonance.

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) to form a double bond, resulting in the styrene (B11656) derivative.

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl bromide functional group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures. masterorganicchemistry.com

Suzuki Reaction : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. organic-chemistry.org This method would allow the introduction of a new aryl, vinyl, or alkyl group at the 4-position of the phenyl ring.

Sonogashira Reaction : The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org This provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of natural products and organic materials. libretexts.org

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org This reaction is a powerful tool for creating new carbon-carbon bonds and can be used to synthesize various styrene derivatives from this compound. nih.gov

Table 2: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Coupling Partner | Catalyst System (Examples) | Base (Examples) |

| Suzuki wikipedia.orgorganic-chemistry.org | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ | K₂CO₃, Cs₂CO₃, NaOH |

| Sonogashira wikipedia.orgorganic-chemistry.org | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Diethylamine |

| Heck wikipedia.orgorganic-chemistry.org | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The classic SₙAr mechanism proceeds via a two-step addition-elimination sequence, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In the case of this compound, the phenyl ring lacks such strong activating groups. The methyl group is electron-donating, and the 1-hydroxyethyl group is weakly deactivating. Consequently, direct nucleophilic aromatic substitution on this molecule via the addition-elimination mechanism is generally unfavorable and would require very harsh reaction conditions (high temperatures and pressures) or the use of very powerful nucleophiles. Alternative pathways, such as those involving benzyne (B1209423) intermediates, are also unlikely without the use of extremely strong bases like sodium amide. youtube.com Therefore, while the aryl bromide is an excellent handle for cross-coupling, it is a poor substrate for standard SₙAr reactions.

Lithiation/Magnesium-Halogen Exchange and Subsequent Electrophilic Quenching

The bromine atom on the aromatic ring of this compound provides a reactive handle for metal-halogen exchange reactions, primarily through lithiation or the formation of a Grignard reagent. These reactions generate organometallic intermediates that can be subsequently quenched with various electrophiles to introduce new functional groups onto the aromatic ring.

Lithiation:

Direct lithiation of aryl bromides using organolithium reagents, such as n-butyllithium (n-BuLi), is a common method for generating aryllithium species. researchgate.net This reaction is typically performed at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. researchgate.net The resulting aryllithium intermediate is a potent nucleophile and can react with a wide array of electrophiles.

Magnesium-Halogen Exchange:

The formation of a Grignard reagent via magnesium-halogen exchange is another powerful tool for functionalizing aryl halides. sigmaaldrich.comharvard.edu Reagents like isopropylmagnesium chloride (i-PrMgCl) are effective for this transformation, often performed at temperatures below 0 °C to maintain the stability of the Grignard reagent. harvard.edu The presence of a chelating group ortho to the halogen can accelerate the exchange rate. harvard.edu The reactivity of the resulting Grignard reagent is temperature-dependent, with reactions with highly reactive electrophiles like aldehydes and ketones proceeding at significant rates even at low temperatures. harvard.edu

Electrophilic Quenching:

Once the organometallic intermediate is formed, it can be treated with an electrophile to create a new carbon-carbon or carbon-heteroatom bond. The choice of electrophile determines the final product.

Table 1: Examples of Electrophilic Quenching Reactions

| Organometallic Intermediate | Electrophile | Product |

| Aryllithium | Carbon dioxide (CO₂) | Carboxylic acid |

| Aryllithium | N,N-Dimethylformamide (DMF) | Aldehyde |

| Grignard Reagent | Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Grignard Reagent | Esters | Ketones (with careful control) |

| Grignard Reagent | Trimethyl borate | Boronic acid |

This table presents a generalized overview of potential reactions. Specific yields and conditions for this compound would require dedicated experimental investigation.

Reactivity of the Aromatic Methyl Substituent

The methyl group on the aromatic ring of this compound is generally less reactive than the bromine atom or the benzylic alcohol. However, under specific conditions, it can undergo oxidation or radical halogenation.

Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This transformation, however, might also affect the benzylic alcohol, necessitating a protection strategy for the hydroxyl group.

Regioselectivity and Stereoselectivity in Chemical Transformations of the Compound

Regioselectivity:

In reactions involving the aromatic ring, the directing effects of the existing substituents play a crucial role. The bromine atom is an ortho-, para-director, while the methyl and the 1-hydroxyethyl groups are also ortho-, para-directing. In the case of this compound, electrophilic aromatic substitution would likely be directed to the positions ortho and para to the activating methyl and hydroxyethyl (B10761427) groups, and ortho to the deactivating but ortho-, para-directing bromine. However, metal-halogen exchange at the bromine position provides a definitive method for regioselective functionalization at that specific carbon.

Stereoselectivity:

The benzylic carbon in this compound is a stereocenter. Reactions involving this center can proceed with either retention or inversion of configuration, or result in a racemic mixture, depending on the reaction mechanism. For instance, nucleophilic substitution reactions at the benzylic carbon can exhibit high stereoselectivity. Studies have shown that halogenation reactions of similar benzylic alcohols can proceed with inversion of configuration, indicating an S\N2 pathway. acs.org The stereochemical outcome of additions to a ketone precursor, 1-(4-bromo-3-methylphenyl)ethanone, can be influenced by electrostatic effects, leading to diastereoselectivity. uoregon.edu

Detailed Mechanistic Pathways for Key Reactions (e.g., S\N1 vs. S\N2 at the Benzylic Carbon, Radical Pathways)

The benzylic nature of the carbon bearing the hydroxyl group in this compound makes it susceptible to nucleophilic substitution reactions, which can proceed through either an S\N1 or S\N2 mechanism. youtube.comyoutube.comyoutube.com

S\N1 vs. S\N2 at the Benzylic Carbon:

S\N1 (Substitution Nucleophilic Unimolecular): This mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.com Benzylic carbocations are stabilized by resonance with the aromatic ring, making the S\N1 pathway favorable for benzylic substrates. youtube.comyoutube.com The reaction rate is dependent only on the concentration of the substrate. S\N1 reactions typically occur in the presence of weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. youtube.com These reactions lead to racemization if the starting material is chiral. youtube.com

S\N2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.com The reaction proceeds with an inversion of stereochemistry. youtube.com The rate of an S\N2 reaction depends on the concentrations of both the substrate and the nucleophile. Strong nucleophiles and polar aprotic solvents favor the S\N2 pathway. youtube.com For secondary benzylic substrates like this compound, both S\N1 and S\N2 mechanisms are possible, and the predominant pathway is influenced by the reaction conditions. youtube.comyoutube.com

Table 2: Factors Influencing S\N1 vs. S\N2 Mechanisms at the Benzylic Carbon

| Factor | Favors S\N1 | Favors S\N2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g.,⁻OH, ⁻OR, CN⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Leaving Group | Good leaving group (e.g., -OTs, -OMs, H₂O⁺) | Good leaving group |

| Stereochemistry | Racemization | Inversion of configuration |

Radical Pathways:

While less common for the alcohol itself, the benzylic position is susceptible to radical reactions. youtube.com For instance, if the hydroxyl group were converted to a better leaving group like a halide, subsequent reactions under radical conditions (e.g., with a radical initiator like AIBN) could proceed. The stability of the benzylic radical, due to resonance with the aromatic ring, makes this position a prime target for radical processes. youtube.com

Computational and Theoretical Investigations on 1 4 Bromo 3 Methylphenyl Ethanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of 1-(4-bromo-3-methylphenyl)ethanol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed research findings from DFT studies on similar aromatic compounds reveal key electronic properties. For this compound, such calculations would typically start with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be derived. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MESP) maps, which would highlight the electron-rich oxygen atom of the hydroxyl group and the regions of relative positive potential around the hydrogen atoms and the bromine atom.

Key energetic parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO may be distributed over the aromatic system and the C-Br bond.

Table 1: Illustrative Calculated Electronic Properties for this compound using DFT

| Property | Illustrative Value | Significance |

| Ground State Energy | -2875.4 Hartree | The total electronic energy of the optimized molecular structure. |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and electronic transitions. |

| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a single molecule, this compound is a flexible molecule that can adopt various conformations due to the rotation around the C-C and C-O single bonds. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape over time. uni.lu

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. By simulating the molecule over a period of nanoseconds or even microseconds, a trajectory of its dynamic behavior is generated. Analysis of this trajectory reveals the preferred conformations and the energy barriers between them. For this compound, key dihedral angles to monitor would be those defining the orientation of the hydroxyl group relative to the phenyl ring and the rotation of the ethyl group.

Furthermore, MD simulations are invaluable for studying solvation effects. By surrounding the molecule with explicit solvent molecules (e.g., water or an organic solvent), the simulations can model how the solvent influences the conformational preferences and the interactions of the solute with its environment. The presence of the polar hydroxyl group and the bromine atom suggests that hydrogen bonding and other dipole-dipole interactions with polar solvents would play a significant role in its behavior in solution.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. For example, its oxidation to the corresponding ketone, 1-(4-bromo-3-methylphenyl)ethanone, is a common transformation. researchgate.net Theoretical modeling can elucidate the step-by-step mechanism of such a reaction, including the identification of transient intermediates and, crucially, the high-energy transition states that govern the reaction rate.

By mapping the potential energy surface of the reaction, computational chemists can calculate the activation energies for different possible pathways. This allows for predictions of reaction kinetics and can help in understanding why certain reagents or conditions favor a particular outcome. For instance, in an oxidation reaction, theoretical modeling could compare the energetics of different proposed mechanisms, such as those involving different oxidizing agents or catalysts.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Description |

| Step 1 | TS1 | 15.2 | Initial attack of the oxidizing agent on the alcohol. |

| Step 2 | TS2 | 10.5 | Hydrogen abstraction from the carbinol carbon. |

| Step 3 | TS3 | 5.8 | Collapse of an intermediate to form the final product. |

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from reaction pathway modeling.

Investigation of Intermolecular Interactions and Self-Aggregation Behavior

The functional groups present in this compound—the hydroxyl group, the aromatic ring, and the bromine atom—are all capable of participating in various non-covalent interactions. These intermolecular forces are critical in determining the physical properties of the compound in its condensed phases (liquid and solid) and its interactions with other molecules.

Computational studies on similar brominated aromatic compounds have shown the importance of these interactions in their crystal packing. Similar investigations on this compound would involve analyzing crystal structure data (if available) or performing simulations of multiple molecules to understand their preferred orientations and aggregation patterns. In solution, particularly in non-polar solvents, self-aggregation due to these interactions might occur, which could be studied using specialized molecular dynamics techniques.

Computational Prediction of Spectroscopic Signatures

Computational chemistry is widely used to predict various spectroscopic properties, which can be invaluable for confirming the identity and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their local electronic environment. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate these shifts with a high degree of accuracy. These calculated spectra can be compared with experimental data to aid in the assignment of peaks and confirm the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in an IR spectrum. DFT calculations can predict these frequencies and the intensities of the corresponding bands. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methyl group, and the C-O and C-Br stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption maxima in a UV-Vis spectrum. For this compound, π-π* transitions within the aromatic ring would be the most prominent features.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Illustrative Value | Assignment |

| ¹³C NMR | Aromatic C-Br | 121 ppm | Carbon atom bonded to bromine. |

| ¹³C NMR | Carbinol Carbon | 70 ppm | Carbon atom bonded to the hydroxyl group. |

| ¹H NMR | Hydroxyl Proton | 2.5 ppm | -OH proton (position can vary with solvent and concentration). |

| IR | O-H Stretch | 3350 cm⁻¹ | Stretching vibration of the hydroxyl group. |

| UV-Vis | π-π* Transition | 275 nm | Electronic transition within the phenyl ring. |

Note: The values in this table are illustrative and represent typical outcomes of spectroscopic predictions for similar molecules.

Structure Reactivity Relationship Analysis in 1 4 Bromo 3 Methylphenyl Ethanol and Analogous Systems

Electronic Effects of Aromatic Substituents (Bromo and Methyl) on Chemical Reactivity (e.g., Hammett Correlations)

The reactivity of the 1-(4-bromo-3-methylphenyl)ethanol system is significantly influenced by the electronic effects of the bromo and methyl groups on the aromatic ring. These effects can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.orglibretexts.org The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.orgpharmacy180.com

The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. pharmacy180.com

Methyl Group: The methyl group, positioned meta to the ethanol (B145695) substituent, is an electron-donating group (+I effect and hyperconjugation). pharmacy180.com Electron-donating substituents have negative σ values. pharmacy180.com

The net electronic influence on the reaction center—the benzylic carbon and the aromatic ring—is a combination of these effects. For reactions involving the benzylic alcohol, such as oxidation or substitution, the stability of intermediates is key. If a reaction proceeds through a transition state with a build-up of positive charge at the benzylic position (a carbocation-like intermediate), special substituent constants like σ⁺ are used for para substituents that can directly stabilize the charge through resonance. pharmacy180.com Conversely, σ⁻ constants apply when negative charge is generated in conjugation with the ring. pharmacy180.com

The reaction constant, ρ, indicates the sensitivity of a reaction to these electronic effects. wikipedia.org

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. wikipedia.org

A negative ρ value indicates the reaction is favored by electron-donating groups, pointing to the development of a positive charge in the transition state. youtube.com

The magnitude of ρ reflects how sensitive the reaction is to substituent changes. For reactions at the benzylic carbon of the phenylethanol system, the insulating effect of the CH(OH)CH₃ group means the ρ value will generally be smaller than for reactions where the substituent is directly attached to the reacting center. pharmacy180.com

Table 1: Hammett Substituent Constants for Bromo and Methyl Groups This table provides standard Hammett constants (σ) for meta and para positions. These values are derived from the ionization of substituted benzoic acids and quantify the electronic influence of each substituent.

| Substituent | σ_meta | σ_para | Electronic Effect |

| Bromo (-Br) | 0.39 | 0.23 | Electron-withdrawing |

| Methyl (-CH₃) | -0.07 | -0.17 | Electron-donating |

| Data sourced from multiple chemical data compilations. viu.castenutz.eu |

Steric Effects and Their Influence on Reaction Rates and Selectivity

Steric effects, arising from the spatial arrangement of atoms, play a critical role in the reactivity of this compound. The methyl group at position 3 introduces steric hindrance that can influence reaction rates and product selectivity. numberanalytics.com This is an example of the "ortho effect," where a group ortho to a reaction site can cause significant steric and electronic deviations not predicted by simple Hammett correlations. libretexts.orgwikipedia.org

In this compound, the methyl group is ortho to the bromo substituent and meta to the 1-hydroxyethyl group. Its steric bulk can:

Hinder Reactions at the Aromatic Ring: For electrophilic aromatic substitution reactions, the approach of a bulky electrophile to the positions adjacent to the methyl group (positions 2 and 4) will be sterically hindered. libretexts.org This can affect the regioselectivity of reactions like further halogenation or nitration.

Influence Conformation: The methyl group can restrict the rotation of the 1-hydroxyethyl side chain. This conformational preference can influence the accessibility of the benzylic alcohol's hydroxyl group and the benzylic proton to reagents, thereby affecting the rates of reactions such as oxidation or esterification. cdnsciencepub.com For reactions involving the formation of a planar intermediate, like a benzylic carbocation, steric hindrance from an ortho-substituent can force the group out of the plane of the aromatic ring, inhibiting resonance stabilization and increasing the energy of the intermediate. cdnsciencepub.comstackexchange.com

Affect Catalyst Binding: In catalyzed reactions, the steric profile of the substrate is crucial for how it fits into the catalyst's active site. The methyl group can influence the binding orientation, which is particularly important for stereoselective catalysis.

Chirality and Diastereoselectivity in Molecular Recognition and Catalysis

The benzylic carbon in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R)- and (S)-1-(4-bromo-3-methylphenyl)ethanol. This chirality is fundamental to its interaction with other chiral molecules, such as enzymes or chiral catalysts.

Kinetic Resolution: Racemic mixtures of substituted phenylethanols can be separated into their constituent enantiomers through a process called kinetic resolution. wikipedia.org This technique exploits the different reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution is a widely used method, often employing lipases like Candida antarctica Lipase B (CALB) or lipases from Pseudomonas cepacia. nih.govscielo.brmdpi.com In a typical process, the enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted S-enantiomer in high enantiomeric excess. nih.govnih.govnih.gov The efficiency of this separation is dependent on factors like the enzyme, solvent, temperature, and the acylating agent used. nih.govmdpi.com

Diastereoselectivity: When a molecule that is already chiral, like a single enantiomer of this compound, undergoes a reaction that creates a new stereocenter, the two possible products are diastereomers. Often, one diastereomer is formed in preference to the other, a phenomenon known as diastereoselectivity. youtube.com For example, acid-catalyzed Ritter reactions of chiral secondary benzylic alcohols with nitriles proceed with remarkable diastereoselectivity to form chiral amides. nih.govrsc.orgrsc.org The existing stereocenter at the benzylic position directs the approach of the incoming nucleophile, favoring the formation of one diastereomeric product. The level of diastereoselectivity is influenced by the reaction conditions and the steric and electronic nature of the reactants. rsc.org

This principle is crucial in asymmetric synthesis, where the chiral center in this compound could be used to direct the stereochemical outcome of subsequent transformations, making it a valuable chiral building block. nih.gov

General Design Principles for Modulating Chemical Reactivity and Stereoselectivity in Substituted Phenylethanols

The reactivity and stereoselectivity of substituted phenylethanols can be rationally modulated by carefully selecting aromatic substituents, catalysts, and reaction conditions. The principles derived from studying systems like this compound provide a framework for designing molecules with desired chemical properties.

Modulating Reactivity:

Electronic Tuning: The reactivity of the aromatic ring and the benzylic position can be adjusted by choosing substituents with specific Hammett parameters (σ). Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the aromatic ring, accelerating electrophilic aromatic substitution. They also stabilize benzylic carbocation intermediates, favoring Sₙ1-type reactions at the alcohol. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -Br) decrease ring reactivity towards electrophiles but can facilitate nucleophilic aromatic substitution or stabilize anionic intermediates. wikipedia.orgpharmacy180.com

Steric Control: The size and position of substituents can be used to control regioselectivity by sterically blocking certain reaction sites. libretexts.org This is particularly effective with bulky ortho-substituents, which can direct incoming reagents to less hindered positions or influence the conformational equilibrium of the side chain. cdnsciencepub.comstackexchange.com

Modulating Stereoselectivity:

Catalyst and Ligand Choice: In metal-catalyzed reactions, the stereochemical outcome is often dictated by the chiral ligands coordinated to the metal center. For example, in nickel- and photoredox-catalyzed arylations, switching the ligand can reverse the E/Z stereoselectivity of the product. kaust.edu.sa Similarly, in asymmetric hydrogenations or cross-coupling reactions, the choice of a chiral phosphine (B1218219) ligand or a chiral catalyst complex is paramount for achieving high enantioselectivity. nih.govacs.org

Substrate Control: As discussed, an existing stereocenter in the molecule can direct the formation of a new stereocenter, leading to diastereoselective reactions. nih.govrsc.org The inherent chirality of the substrate is a powerful tool in multistep asymmetric synthesis.

Reaction Conditions: Parameters such as temperature, solvent, and additives can influence both reactivity and selectivity. In enzymatic resolutions, these factors affect the enzyme's activity and enantioselectivity. nih.gov In other catalytic systems, they can alter the equilibrium between different reaction pathways or catalyst states. nih.gov

By combining these principles, chemists can design substituted phenylethanol derivatives and develop reaction protocols to achieve specific reactivity patterns and produce desired stereoisomers with high purity. researchgate.netacs.org

Influence of Halogenation on Aromatic Ring Reactivity in Substitution and Coupling Processes

The bromine atom on the aromatic ring of this compound is a key functional group that profoundly influences its reactivity in two major classes of reactions: electrophilic aromatic substitution and metal-catalyzed cross-coupling.

Electrophilic Aromatic Substitution (EAS): Halogens are deactivating yet ortho-, para-directing substituents in EAS reactions. fiveable.mebyjus.com The bromine atom deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene. libretexts.orgpressbooks.pub This deactivation stems from its strong electron-withdrawing inductive effect (-I), which reduces the electron density of the ring, making it less nucleophilic. libretexts.org However, the bromine atom also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. libretexts.orgpressbooks.pub In this compound, the bromine is at position 4. The directing effects of the bromo, methyl, and hydroxyethyl (B10761427) groups would collectively determine the position of any further electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond in aryl bromides serves as a highly effective reaction handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. cdnsciencepub.comrsc.org This has made aryl halides, including bromides, indispensable building blocks in modern organic synthesis. rsc.org

Suzuki-Miyaura Coupling: The bromo group in this compound can readily undergo Suzuki coupling with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This reaction is a powerful method for forming biaryl structures. The reactivity of aryl bromides in Suzuki couplings is generally high, often exceeding that of aryl chlorides. rsc.orgacs.org

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. nih.gov The reaction typically requires a palladium catalyst and a base.

Other Couplings: The C-Br bond can also participate in other cross-coupling reactions, such as Stille coupling (with organostannanes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). rsc.orgacs.org

The presence of the bromine atom transforms the otherwise relatively inert aromatic ring into a versatile precursor for a wide array of more complex molecules, highlighting the critical role of halogenation in synthetic design.

Advanced Research Directions and Emerging Methodologies for Substituted Benzylic Alcohols

Application of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods for the synthesis of benzylic alcohols. This technology enables precise control over reaction parameters, leading to improved yields, enhanced safety, and greater scalability.

Continuous flow processes have been successfully applied to the synthesis of various benzylic alcohols. For instance, the hydrolysis of benzyl (B1604629) chloride and its substituted derivatives to the corresponding alcohols can be performed continuously at elevated temperatures and pressures. google.com This method avoids the production of salt by-products often associated with batch processes. google.com Furthermore, continuous flow microreactors have been utilized for the efficient oxidation of benzylic alcohols to aldehydes and ketones using readily available reagents like bleach, with reaction times often under a minute. rsc.org The precise pH control achievable in flow systems, for example by introducing CO2, can significantly enhance reaction rates. rsc.org

The generation of organometallic reagents, crucial for the synthesis of many substituted benzylic alcohols, can also be streamlined using continuous flow. For example, benzylic sodium organometallics can be prepared on-demand in a continuous flow setup and subsequently reacted with electrophiles to produce a range of secondary and tertiary alcohols. uni-muenchen.de This approach has been shown to be highly efficient for the sodiation of arenes like toluene (B28343) and subsequent reaction with epoxides. uni-muenchen.de The scalability of such processes has been demonstrated, allowing for the production of multigram quantities of product within hours. nih.govacs.org

Table 1: Comparison of Batch vs. Flow Chemistry for Benzylic Alcohol Synthesis

| Feature | Batch Processing | Flow Chemistry/Continuous Processing |

| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and mixing. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety due to small reaction volumes and superior heat transfer. nih.gov |

| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward scalability by running the process for longer durations. nih.govacs.org |

| Yield and Purity | Can be variable. | Often higher yields and purity due to optimized reaction conditions. rsc.orguni-muenchen.de |

| By-product Generation | Can generate significant waste. | Often minimizes by-product formation. google.com |

Exploration of Photoredox Catalysis for Novel Functionalizations

Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the functionalization of organic molecules, including benzylic alcohols. nih.govunc.edu This methodology utilizes light energy to drive chemical reactions under mild conditions, often employing a photocatalyst to facilitate single-electron transfer processes. nih.govacs.orgresearchgate.net

One key application is the direct C-H functionalization of benzylic positions. For instance, photoredox catalysis can enable the enantioselective hydroxylation of benzylic C-H bonds, providing access to valuable chiral alcohols. nih.gov This has been achieved through a combined photoredox/enzymatic system, where a photocatalyst generates a reactive intermediate that is then acted upon by an enzyme to afford the enantioenriched product. nih.gov

Photoredox catalysis also facilitates a range of other transformations of benzylic alcohols. These include:

Amidation: Direct conversion of benzylic alcohols to amides can be achieved using visible light and a suitable photocatalyst. nih.govacs.orgresearchgate.net This method is considered a green and sustainable alternative to traditional amidation protocols. acs.orgresearchgate.net

Deoxygenation: Benzylic alcohols can be reductively deoxygenated to the corresponding alkanes under photoredox conditions. beilstein-journals.org This process typically involves the activation of the alcohol as a benzoate (B1203000) ester followed by irradiation with visible light in the presence of a photocatalyst and a sacrificial electron donor. beilstein-journals.org

Bromination: The in situ generation of bromine via photoredox catalysis allows for the mild and selective bromination of aromatic compounds, including phenols which are structurally related to benzylic alcohols. nih.govresearchgate.net

The choice of photocatalyst is crucial for the success of these reactions. Ruthenium and iridium complexes are commonly used, but there is a growing interest in more sustainable and accessible organic-based photoredox catalysts. unc.edubeilstein-journals.org

Development of Sustainable and Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like 1-(4-Bromo-3-methylphenyl)ethanol. The focus is on developing methods that are more environmentally friendly, efficient, and utilize renewable resources. frontiersin.org

Key green chemistry approaches relevant to benzylic alcohol synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives is a primary goal. Water and bio-based solvents like ethyl acetate (B1210297) are increasingly being used in reactions involving benzylic alcohols. acs.orgresearchgate.netfrontiersin.org For example, the photoredox-catalyzed amidation of benzylic alcohols can be effectively carried out in ethyl acetate. acs.orgresearchgate.net

Catalysis over Stoichiometric Reagents: The use of catalysts, particularly those that are metal-free or based on abundant and non-toxic metals, is preferred over stoichiometric reagents to minimize waste. thieme-connect.comfrontiersin.org For instance, the oxidation of benzylic alcohols can be achieved using NaOCl without any additives, with NaCl being the only by-product. thieme-connect.com

Energy Efficiency: Utilizing energy sources like visible light (photocatalysis) or microwaves can lead to more efficient reactions with shorter reaction times. frontiersin.orgorganic-chemistry.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle. Direct C-H functionalization reactions are a prime example of atom-economical transformations. acs.org

Design and Implementation of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiomerically pure chiral alcohols is of paramount importance, particularly in the pharmaceutical industry. For substituted benzylic alcohols like this compound, the development of novel catalytic systems for enantioselective transformations is a major area of research.

Several strategies are being explored to achieve high levels of enantioselectivity:

Asymmetric Catalysis: This involves the use of chiral catalysts to control the stereochemical outcome of a reaction. acs.org This can be achieved through various means, including:

Transition Metal Catalysis: Chiral ligands are used to modify the catalytic properties of transition metals like palladium, rhodium, and copper, enabling enantioselective additions to aldehydes and ketones. organic-chemistry.orgnih.gov For example, a Pd/Cu dual catalytic system has been developed for the enantio- and diastereodivergent benzylic substitution of benzyl geminal dicarboxylates. nih.gov

Organocatalysis: Small organic molecules are used as chiral catalysts. nih.gov This approach has been successfully applied to the enantioselective α-benzylation of aldehydes. nih.gov

Biocatalysis: Enzymes, such as ketoreductases and lipases, are highly effective and selective catalysts for the synthesis of chiral alcohols. nih.govthieme-connect.com They can be used for the enantioselective reduction of ketones or the kinetic resolution of racemic alcohols.

Kinetic Resolution: This process involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Oxidative kinetic resolution using chiral catalysts, such as Mn(III)-salen complexes, has proven effective for a variety of secondary alcohols, including benzylic alcohols. rsc.org

The design of new chiral ligands and catalysts is a continuous effort, aiming to improve the efficiency, selectivity, and substrate scope of these enantioselective transformations. nih.gov

Investigation of Unconventional Reaction Media and Conditions

Moving beyond traditional organic solvents, researchers are exploring unconventional reaction media and conditions to enhance the synthesis and functionalization of benzylic alcohols. These novel approaches can offer improved reaction rates, selectivities, and easier product separation.

Examples of unconventional media and conditions include:

Ionic Liquids: These are salts that are liquid at or near room temperature. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive as alternative reaction media. frontiersin.org

Deep Eutectic Solvents (DES): These are mixtures of Lewis or Brønsted acids and bases that have a melting point lower than the individual components. They are often biodegradable and can be prepared from inexpensive and readily available starting materials.

Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. frontiersin.org This technique has been applied to various organic transformations.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify product purification. frontiersin.org

The exploration of these unconventional approaches is driven by the desire to develop more sustainable and efficient chemical processes. The specific choice of media and conditions will depend on the particular reaction and substrate, such as this compound.

Q & A

Q. Advanced

- Systematic Substituent Variation : Synthesize derivatives with modifications at the 3-methyl or 4-bromo positions (e.g., methoxy, nitro groups) to assess electronic and steric effects.

- Docking Simulations : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases).

- Biological Assays : Compare antimicrobial or anticancer activity (e.g., MIC values, apoptosis assays) across derivatives.

- Crystallographic Overlays : Superimpose derivative structures with parent compounds to identify critical pharmacophoric features .

How can researchers address challenges in optimizing enantiomeric purity during synthesis?

Q. Advanced

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) for HPLC separation of enantiomers.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) in hydrogenation steps.

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

What are the best practices for analyzing environmental degradation products of this compound?

Q. Advanced

- LC-MS/MS : Identify degradation products (e.g., debrominated or oxidized metabolites) using electrospray ionization (ESI).

- Ecotoxicological Assays : Test acute toxicity (e.g., Daphnia magna LC₅₀) and biodegradability (OECD 301F) .

- Quantum Chemical Calculations : Predict degradation pathways via density functional theory (DFT) to prioritize experimental analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.